An In-Depth Technical Guide to [1-(2-Methoxyethyl)piperidin-3-yl]methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to [1-(2-Methoxyethyl)piperidin-3-yl]methanol: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [1-(2-Methoxyethyl)piperidin-3-yl]methanol. This molecule is a substituted piperidine, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in clinically approved drugs.[1][2] The unique combination of a piperidine core, a reactive hydroxymethyl group, and a flexible methoxyethyl side chain makes this compound a valuable and versatile building block for drug discovery and development professionals. This document delves into its physicochemical characteristics, outlines a robust synthetic methodology, explores its chemical reactivity, and discusses its potential as an intermediate in the creation of novel therapeutic agents, particularly for central nervous system (CNS) disorders.[1]
Molecular Structure and Identifiers
[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a chiral, substituted piperidine derivative. The core structure consists of a saturated six-membered heterocycle containing a nitrogen atom. A hydroxymethyl group (-CH₂OH) is attached at the 3-position, and a 2-methoxyethyl group (-CH₂CH₂OCH₃) is attached to the piperidine nitrogen. The presence of these functional groups imparts specific chemical reactivity and physicochemical properties that are highly relevant for synthetic and medicinal chemistry.
| Identifier | Value |
| IUPAC Name | [1-(2-methoxyethyl)piperidin-3-yl]methanol |
| CAS Number | 915921-51-6 |
| Molecular Formula | C₉H₁₉NO₂ |
| Molecular Weight | 173.25 g/mol |
| Canonical SMILES | COCCN1CCCC(C1)CO |
Physicochemical Properties
The physical properties of [1-(2-Methoxyethyl)piperidin-3-yl]methanol are dictated by its functional groups. The hydroxyl and methoxy groups allow for hydrogen bonding, suggesting miscibility with water and polar organic solvents. The tertiary amine is basic, allowing for salt formation.
| Property | Value | Source |
| Boiling Point | 227.2 °C (at 760 mmHg) | [3] |
| Density | 0.981 g/cm³ | [3] |
| Flash Point | 91.2 °C | [3] |
| Solubility | No data available; predicted to be soluble in water and polar organic solvents. | |
| Melting Point | No data available | [3] |
Synthesis and Manufacturing
While specific industrial synthesis methods are proprietary, a reliable and scalable laboratory synthesis can be designed based on well-established principles of amine chemistry. A highly efficient approach is the direct N-alkylation of a piperidine precursor, piperidin-3-ylmethanol, with a suitable methoxyethylating agent.
Proposed Synthetic Workflow: N-Alkylation
The causality behind this choice of pathway lies in its simplicity and high functional group tolerance. The secondary amine of piperidin-3-ylmethanol is a potent nucleophile that readily reacts with an electrophilic alkylating agent like 2-bromoethyl methyl ether. The use of a non-nucleophilic base is critical to neutralize the HBr byproduct without competing in the primary reaction, thus ensuring high yield and purity.
Caption: Proposed synthetic workflow for [1-(2-Methoxyethyl)piperidin-3-yl]methanol.
Experimental Protocol: N-Alkylation of Piperidin-3-ylmethanol
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product structure is confirmed by standard spectroscopic methods.
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Reagent Preparation: To a solution of piperidin-3-ylmethanol (1.0 eq) in acetonitrile (10 mL/g), add anhydrous potassium carbonate (2.5 eq).
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Reaction Initiation: Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the stirred suspension at room temperature.
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Reaction Execution: Heat the mixture to 60-70 °C and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours). The choice of thermal conditions accelerates the SN2 reaction without promoting significant side reactions.
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Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. This removes any remaining inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude oil by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure [1-(2-Methoxyethyl)piperidin-3-yl]methanol.
Spectral Characterization (Predicted)
While experimental spectra are not publicly available, the key features can be reliably predicted based on the molecular structure.
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¹H NMR: Expected signals would include a triplet for the methoxy group's methyl protons (~3.3 ppm), multiplets for the ethyl bridge protons (~2.5-2.8 ppm), complex multiplets for the piperidine ring protons (~1.2-3.0 ppm), and a doublet for the hydroxymethyl protons (~3.4-3.6 ppm).
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¹³C NMR: Approximately 9 distinct signals are expected, corresponding to each unique carbon atom in the structure. Key signals would include the methoxy carbon (~59 ppm), carbons of the ethyl bridge, and the hydroxymethyl carbon (~66 ppm).
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IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and the C-O stretches of the ether and alcohol (~1100-1120 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 173.25. Common fragmentation patterns would involve the loss of the methoxyethyl side chain or cleavage adjacent to the piperidine nitrogen.
Chemical Reactivity and Stability
The reactivity of this molecule is governed by its two primary functional groups: the primary alcohol and the tertiary amine. This dual functionality makes it a versatile synthetic intermediate.
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Reactivity of the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP, or TEMPO). It can also undergo esterification with acyl chlorides or carboxylic acids, or be converted into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.
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Reactivity of the Tertiary Amine: The piperidine nitrogen is basic and will readily form a salt upon treatment with acid. This is often leveraged for purification or to improve aqueous solubility. As a tertiary amine, it is generally stable to oxidation but can participate in certain catalytic cycles.
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Stability and Storage: The compound is considered stable under standard conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents and strong acids to prevent degradation.[4]
Caption: Key chemical reactivity pathways for [1-(2-Methoxyethyl)piperidin-3-yl]methanol.
Applications in Research and Drug Development
The true value of [1-(2-Methoxyethyl)piperidin-3-yl]methanol lies in its application as a sophisticated building block in the synthesis of high-value pharmaceutical compounds.
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Privileged Scaffold: The piperidine ring is a cornerstone of medicinal chemistry, known to impart favorable pharmacokinetic (ADME) properties and metabolic stability in drug candidates.[1] Its derivatives are prominent in drugs targeting the central nervous system.[1]
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Versatile Intermediate: This compound serves as a trifunctional synthon.
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The piperidine core provides a rigid, three-dimensional scaffold.
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The hydroxymethyl group is a key handle for synthetic elaboration, allowing for the attachment of other pharmacophores or linking moieties through ester, ether, or other bonds. This functional group is crucial for creating derivatives used as receptor ligands or enzyme inhibitors.[5]
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The methoxyethyl side chain can modulate lipophilicity and aqueous solubility. The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions within a biological target's binding pocket. This side chain can influence a drug's ability to cross cellular membranes and the blood-brain barrier.
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Potential Therapeutic Targets: Based on the activities of structurally related piperidines, derivatives of this compound could be investigated as modulators of neurotransmitter levels, enzyme inhibitors, or ligands for various receptors, making it relevant for neurological, psychiatric, and oncological research.[6][7]
Safety and Handling
While a specific safety data sheet for this compound is sparse[3], precautions can be inferred from structurally similar molecules. Piperidin-3-ylmethanol is classified as causing severe skin burns and eye damage[8], while (1-methyl-3-piperidyl)methanol is a known skin, eye, and respiratory irritant[9].
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General Handling: Handle in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]
References
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- Benchchem. [1-(2-Aminoethyl)piperidin-2-yl]methanol | 857637-04-8.
- PubChem - NIH. (1-Methyl-3-piperidyl)methanol | C7H15NO | CID 97998.
- Lookchem. Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol).
- ECHEMI. 1-(2-Methoxyethyl)
- PubChem - NIH. Piperidin-3-ylmethanol | C6H13NO | CID 107308.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. a) Different modalities of piperidine-containing drugs and drug...
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